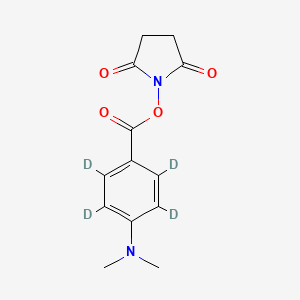

DMABA-d4 NHS Ester

Overview

Description

DMABA-d4 NHS Ester is a deuterium enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagent . It is used in assessing the distribution of phosphatidylethanolamine in RAW 264.7 cells and is commonly used for derivatization studies .

Synthesis Analysis

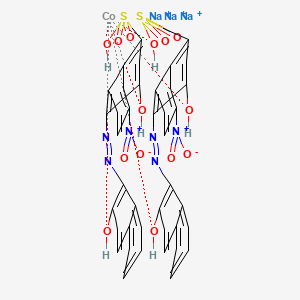

The synthesis of DMABA-d4 NHS Ester involves the reaction of the primary amine group of PE lipids . This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .Molecular Structure Analysis

DMABA-d4 NHS Ester is structurally characterized by 6 hydrogen atoms deuterated in the 2 methyl groups and 4 hydrogen atoms deuterated in the aromatic ring .Chemical Reactions Analysis

DMABA-d4 NHS Ester reacts with the primary amine group of PE lipids . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .Physical And Chemical Properties Analysis

DMABA-d4 NHS Ester has a molecular weight of 266.29 and an empirical formula of C13H10D4N2O4 . It is a crystalline solid with solubility in DMF and DMSO .Scientific Research Applications

Quantification of DMABA NHS Ester

DMABA-d4 NHS Ester is used as an internal standard for the quantification of DMABA NHS ester . This application is crucial in analytical chemistry where accurate and precise quantification of substances is required.

Derivatizing Reagent for Phosphatidylethanolamine (PE) Lipids

DMABA-d4 NHS Ester is used as a derivatizing reagent for Phosphatidylethanolamine (PE) lipids . It facilitates mass spectrometry characterization and quantifies relative changes in their abundance .

Facilitating Characterization of PE Lipids via Electrospray Mass Spectrometry

DMABA-d4 NHS Ester has been shown to facilitate the characterization of PE lipids via electrospray mass spectrometry . It provides a common precursor ion scan for diacyl, ether, and plasmalogen PE lipids .

Application of Split-and-Pool Methodology

DMABA-d4 NHS Ester is used in the application of split-and-pool methodology . This allows for relative changes in endogenous PE lipid levels between control and treated samples to be measured .

Study of Biochemical Pathways of Fatty Acid Synthesis

PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis . DMABA-d4 NHS Ester is used to study these biochemical pathways .

Detection of Diacyl, Ether, and Plasmalogen PE Lipids

DMABA NHS Ester is a reagent that reacts with the primary amine group of PE lipids . This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Study of Relative Changes in PE Lipid Abundance

DMABA NHS Ester has been used in combination with DMABA NHS ester-d4 to study relative changes in PE lipid abundance before and after radical oxidation .

Derivatization Studies

DMABA-d4 NHS Ester is used for derivatization studies . DMABA esters enable lipid quantification and profiling during biological events .

Mechanism of Action

Target of Action

The primary target of DMABA-d4 NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl groups .

Mode of Action

DMABA-d4 NHS Ester chemically reacts with the primary amine groups of PE . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Biochemical Pathways

The interaction of DMABA-d4 NHS Ester with PE affects the biochemical pathways of fatty acid synthesis. The compound’s action on PE lipids can lead to changes in the distribution of PE lipids and the formation of novel PE lipid products .

Pharmacokinetics

DMABA-d4 NHS Ester is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of DMABA-d4 NHS Ester’s action is the detection of all PE subclasses labeled with DMABA . This allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .

Action Environment

The action of DMABA-d4 NHS Ester is influenced by environmental factors such as temperature and storage conditions . These factors can affect the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMABA-d4 NHS Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

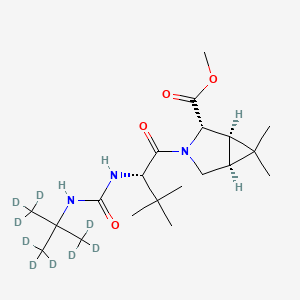

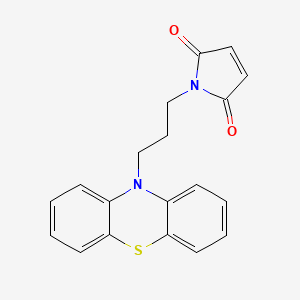

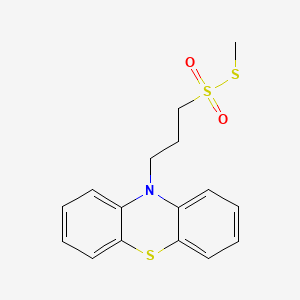

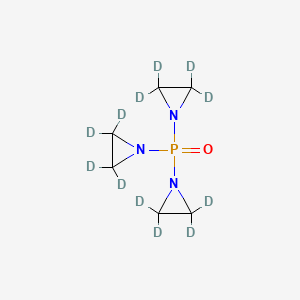

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)